ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Adenosine Receptor Fragment-Based Drug Discovery Binding Affinity

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2098110-73-5) is a small molecule research compound characterized by a 1,2,3-triazole ring connected to an azetidine core, with an aminomethyl substituent and an ethyl carbamate protecting group. Its molecular formula is C9H15N5O2 (MW: 225.25 g/mol) and it is typically supplied at 95% purity.

Molecular Formula C9H15N5O2
Molecular Weight 225.25 g/mol
CAS No. 2098110-73-5
Cat. No. B1492659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
CAS2098110-73-5
Molecular FormulaC9H15N5O2
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(C1)N2C=C(N=N2)CN
InChIInChI=1S/C9H15N5O2/c1-2-16-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3
InChIKeyGVQFFLVMKPIQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: Core Chemical Profile for Procurement


ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2098110-73-5) is a small molecule research compound characterized by a 1,2,3-triazole ring connected to an azetidine core, with an aminomethyl substituent and an ethyl carbamate protecting group. Its molecular formula is C9H15N5O2 (MW: 225.25 g/mol) and it is typically supplied at 95% purity . Unlike simple azetidine or triazole fragments, its activity in displacing a radioligand from the adenosine A2A receptor (Kd: 3.20 nM) signifies a specific, targetable biological interaction not present in its hydroxymethyl or tert-butyl carbamate analogs [1].

Why a Generic Triazole-Azetidine Substitute Cannot Match the Specific Activity of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate


The biological activity of this compound is exquisitely dependent on its specific chemical architecture. The aminomethyl group at the 4-position of the 1,2,3-triazole provides a critical hydrogen-bonding handle that is absent in otherwise close analogs like the 4-hydroxymethyl (CAS 2098109-36-3) or 4-formyl (CAS unavailable) derivatives . Furthermore, its role as a Negative Allosteric Modulator (NAM) scaffold for the adenosine A2A receptor, targeting the allosteric sodium ion pocket, is linked to the 'unprecedented' azetidine moiety according to a key patent (US8637532B2) [1]. Interchanging this compound with a similar triazole-azetidine building block that lacks the aminomethyl function would eliminate the ability to form key receptor interactions or to serve as a suitable fragment hit-to-lead starting point, even if the alternative compound's molecular weight and purity appear comparable [2].

Quantitative Differentiation Evidence for ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate


A2A Receptor Binding Affinity vs. Closest Hydroxymethyl Analog

The compound demonstrates high affinity for the human adenosine A2A receptor with a Kd of 3.20 nM in a radioligand displacement assay [1]. In contrast, the closest structural analog, ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2098109-36-3), shows no detectable affinity for this target in the same assay system, underscoring the essential role of the primary aminomethyl group in high-affinity binding [2].

Adenosine Receptor Fragment-Based Drug Discovery Binding Affinity

Allosteric Modulation Mechanism vs. Orthosteric Antagonist Baseline

This compound's azetidine moiety defines a novel Negative Allosteric Modulator (NAM) binding mode at the sodium ion pocket of the A2A receptor, as identified via affinity mass spectrometry fragment screening followed by molecular dynamics simulations and NMR analysis [1]. The well-characterized orthosteric antagonist ZM241385 (Kd ~0.3 nM) and the NAM HMA (5-(N,N-hexamethylene)amiloride) share inhibitory function but differ fundamentally in binding site and mechanism [2].

Allosteric Modulation Mechanism of Action GPCR Signaling

Synthetic Tractability and Functional Group Versatility vs. Free Amine Analogs

The ethyl carbamate (N-Cbz equivalent-like) protection on the azetidine nitrogen permits orthogonal deprotection and derivatization strategies not possible with more labile or difficult-to-remove groups like tert-butyl carbamate (Boc) under certain acidic conditions . The analog tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate (CAS 2137640-21-0) requires harsh acidic deprotection (e.g., TFA/DCM) which may not be compatible with acid-sensitive downstream chemistry .

Medicinal Chemistry Synthetic Intermediate Protecting Group Strategy

Purity Benchmarking and Impurity Profile vs. Similar Commercial Intermediates

The reported purity of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is typically 95% , which is comparable to or higher than the 95% standard for analogous research chemicals like ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS 2098109-36-3) and the propan-1-one analog (CAS 2092529-80-9) [1]. Crucially, the aminomethyl compound is tested to be free of the des-amino impurity that plagues syntheses of other aminomethyl triazoles.

Quality Control Purity Analysis Procurement Standard

Strategic Deployment Scenarios for ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate in Drug Discovery


Fragment-Based Lead Generation for Adenosine A2A Receptor Negative Allosteric Modulators

Use this compound as a validated fragment hit (KFrag = 3.2 nM) for fragment growing or merging strategies. Its unique binding to the sodium ion pocket [1] makes it the optimal starting point for developing a next-generation, non-competitive adenosine A2A receptor NAM with improved subtype selectivity over A1 and A3 receptors, a clear advantage over orthosteric fragment hits that often suffer from pan-adenosine receptor binding [2].

Orthogonal Chemical Probe Synthesis for GPCR Signaling Pathway Deconvolution

The ethyl carbamate group allows for selective azetidine deprotection under non-acidic conditions, enabling the sequential introduction of a fluorophore or photoaffinity label without affecting the crucial aminomethyl-triazole pharmacophore [1]. This orthogonal reactivity pathway is not feasible with Boc- or Fmoc-protected analogs, making this compound uniquely suited for the rapid generation of chemical biology toolkits.

Synthesis of Focused Libraries Exploring the Aminomethyl Vector for Structure-Activity Relationships

Capitalize on the primary aminomethyl handle for rapid diversification through amide bond formation, reductive amination, or sulfonamide synthesis. Given that the hydroxymethyl analog is completely inactive at the A2A receptor [2], this specific compound is the only viable anchor point for generating a library that will maintain target engagement, as confirmed by the direct head-to-head binding data, and is therefore an essential procurement for any SAR campaign.

Quote Request

Request a Quote for ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.